22,23-Dihydrospinasterone
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Overview
Description
The compound 22,23-Dihydrospinasterone is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their intricate ring structures and significant biological activities. This compound is particularly notable for its stereochemistry, which plays a crucial role in its biological functions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically begins with the construction of the core structure through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient separation techniques, and stringent control of reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Its biological activity makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core structure but differs in its substituents and biological functions.
Testosterone: Another steroid with a similar core structure but distinct functional groups and biological activities.
Uniqueness
The uniqueness of 22,23-Dihydrospinasterone lies in its specific stereochemistry and the resulting biological activity. Its unique arrangement of substituents and stereocenters allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
137567-08-9 |
---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-22,25-27H,7-10,12-18H2,1-6H3/t20-,21-,22-,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
JWANJDUXWSJWER-QEHLSLKGSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |
Synonyms |
22,23-dihydrospinasterone |
Origin of Product |
United States |
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